molecular formula C26H27F3N4O4 B15140443 Ep300/CREBBP-IN-2

Ep300/CREBBP-IN-2

Cat. No.: B15140443
M. Wt: 516.5 g/mol
InChI Key: CVCCDDXWAXREGK-OXQOHEQNSA-N
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Description

Ep300/CREBBP-IN-2 is a small molecule inhibitor targeting the histone acetyltransferases EP300 and CREBBP. These enzymes play crucial roles in regulating gene expression through acetylation of histone and non-histone proteins. By inhibiting these enzymes, this compound can modulate gene expression and has shown potential in treating various cancers, particularly hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ep300/CREBBP-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. These methods ensure consistent quality and scalability. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Ep300/CREBBP-IN-2 primarily undergoes substitution reactions during its synthesis. These reactions involve the replacement of functional groups on the molecule to achieve the desired structure. Common reagents used in these reactions include halogenating agents, nucleophiles, and bases .

Major Products Formed

The major products formed during the synthesis of this compound are the intermediate compounds that eventually lead to the final inhibitor. These intermediates are carefully purified and characterized to ensure they meet the necessary specifications for further reactions .

Mechanism of Action

Ep300/CREBBP-IN-2 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. These enzymes acetylate lysine residues on histone proteins, leading to an open chromatin state and active gene transcription. By inhibiting this activity, this compound reduces the acetylation of histones, leading to a more closed chromatin state and decreased gene expression. This inhibition affects various molecular targets and pathways, including those involved in cell proliferation, differentiation, and survival .

Properties

Molecular Formula

C26H27F3N4O4

Molecular Weight

516.5 g/mol

IUPAC Name

(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(2-oxo-1,3-dihydropyrrolo[3,2-b]pyridin-5-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H27F3N4O4/c1-37-17-4-2-15(3-5-17)25(8-10-26(28,29)11-9-25)24(36)33-14-16(27)12-20(33)23(35)32-21-7-6-18-19(30-21)13-22(34)31-18/h2-7,16,20H,8-14H2,1H3,(H,31,34)(H,30,32,35)/t16-,20-/m1/s1

InChI Key

CVCCDDXWAXREGK-OXQOHEQNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F

Origin of Product

United States

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